3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which combines a thieno ring with a pyridine ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or ethylene glycol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can react with ortho-formylbenzoic acid to form angular isoindole derivatives.
Common Reagents and Conditions:
Oxidation: Hypochlorite in different solvents.
Substitution: Ortho-formylbenzoic acid in the presence of para-toluenesulfonic acid as a catalyst.
Major Products:
Oxidation: Various regio- and stereoisomers depending on the reaction conditions.
Substitution: Angular isoindole-6,12-dione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK8, a cyclin-dependent kinase involved in various cellular processes . This inhibition can lead to significant biological effects, such as promoting bone formation when co-administered with other agents like alendronate or parathyroid hormone .
Comparison with Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: A closely related compound with similar biological activities.
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide: Another derivative with distinct chemical properties.
Uniqueness: 3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide stands out due to its ethoxy group at the 4-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and bioavailability, making it a more attractive candidate for various applications .
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-5-3-4-13-10-6(5)7(11)8(16-10)9(12)14/h3-4H,2,11H2,1H3,(H2,12,14) |
InChI Key |
VNVATLHJMLMMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origin of Product |
United States |
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